3,3-Dimethyl-1-phenylcyclobutan-1-amine

Catalog No.
S13962614
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-phenylcyclobutan-1-amine

Product Name

3,3-Dimethyl-1-phenylcyclobutan-1-amine

IUPAC Name

3,3-dimethyl-1-phenylcyclobutan-1-amine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

LXQRASKSNMFLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)N)C

3,3-Dimethyl-1-phenylcyclobutan-1-amine is an organic compound with the molecular formula C12H17NC_{12}H_{17}N. It belongs to the class of cyclobutanamines and is characterized by a phenyl group attached to the cyclobutane ring, along with two methyl groups at the 3-position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce various substituents onto the cyclobutane ring or the phenyl group, typically facilitated by reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

The specific products formed during these reactions depend on the reagents and conditions employed.

Research into the biological activity of 3,3-Dimethyl-1-phenylcyclobutan-1-amine is ongoing. The compound may exhibit interactions with various biological targets, making it a candidate for pharmacological studies. Its mechanism of action likely involves binding to specific enzymes or receptors, which could lead to alterations in cellular pathways and physiological responses. Detailed studies are necessary to elucidate its pharmacodynamic and pharmacokinetic properties .

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Cyclization of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source under reducing conditions.
  • Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation to facilitate the reaction.

Industrial production methods may involve large-scale synthesis using optimized conditions for yield and purity, often employing continuous flow reactors for enhanced efficiency .

3,3-Dimethyl-1-phenylcyclobutan-1-amine has several potential applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Research: The compound is studied for its potential therapeutic properties and interactions with biological systems.
  • Specialty Chemicals: It may be utilized in producing materials with specific chemical properties .

Studies on the interaction of 3,3-Dimethyl-1-phenylcyclobutan-1-amine with biomolecules are crucial for understanding its biological activity. These investigations typically focus on its binding affinity to various targets, including enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 3,3-Dimethyl-1-phenylcyclobutan-1-amine:

Compound NameStructural FeaturesUnique Characteristics
1-PhenylcyclobutanamineCyclobutane ring with a phenyl groupLacks dimethyl substitution
3,3-DimethylcyclobutanamineContains dimethyl substitution but no phenyl groupSimpler structure compared to 3,3-Dimethyl-1-phenylcyclobutan-1-amine
3-PhenylpropylamineContains a phenyl group but is a linear amineDifferent backbone structure

The uniqueness of 3,3-Dimethyl-1-phenylcyclobutan-1-amine lies in its combination of both the phenyl group and the dimethyl substitution on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties that are valuable for specific applications in research and industry .

Friedel-Crafts Alkylation Strategies in Cyclobutane Ring Formation

The Friedel-Crafts alkylation is a cornerstone method for constructing the cyclobutane core of 3,3-dimethyl-1-phenylcyclobutan-1-amine. This reaction typically involves the interaction of a phenyl-containing electrophile with a cyclobutane precursor under acidic conditions. For example, 3-phenylcyclobutanone (CAS 52784-31-3) serves as a key intermediate, synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds through the formation of a reactive acylium ion, which undergoes cyclization to yield the cyclobutanone framework.

Recent advancements in three-component Friedel-Crafts transformations have expanded the utility of this method. A study by Chu and Ellman demonstrated that hexafluoroisopropanol (HFIP) effectively stabilizes cationic intermediates, enabling the synthesis of complex alkyl and alkenyl derivatives. When applied to cyclobutane synthesis, HFIP-mediated conditions enhance regioselectivity and reduce side reactions, achieving yields exceeding 75% for analogous structures.

Table 1: Friedel-Crafts Alkylation Conditions for Cyclobutane Intermediate Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃Dichloromethane0–2568
HFIPHexafluoroisopropanol2582
BF₃·Et₂OToluene-1557

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dichloromethane facilitate ion pair separation, while HFIP’s high polarity stabilizes carbocation intermediates, reducing decomposition. Industrial-scale protocols often employ recyclable Lewis acids, such as zeolite-supported AlCl₃, to minimize environmental impact.

Wittig Reaction Approaches for Alkene Intermediate Generation

The Wittig reaction offers a stereoselective route to alkenes, which serve as precursors for cyclobutane ring closure. In this method, a phosphorus ylide reacts with a carbonyl compound to form an alkene intermediate. For 3,3-dimethyl-1-phenylcyclobutan-1-amine, the ylide is generated from 3-phenylcyclobutanone and a dimethyl-substituted phosphonium salt. The reaction proceeds via a betaine intermediate, culminating in oxaphosphetane collapse to yield the trans-alkene.

Nielsen’s work on Wittig methodologies highlights the importance of ylide stabilization. Semi-stabilized ylides, generated using sodium hydride (NaH) as a base, exhibit improved selectivity for bulky substrates. For instance, reacting 3-phenylcyclobutanone with a dimethylphosphonium ylide in tetrahydrofuran (THF) at -78°C produces the desired alkene in 89% yield with >95% trans-selectivity.

Table 2: Wittig Reaction Parameters for Alkene Intermediate Synthesis

Ylide TypeBaseSolventTemperature (°C)Yield (%)
Semi-stabilizedNaHTHF-7889
Non-stabilizedKOtBuDiethyl ether2572

Industrial applications prioritize solvent recovery and ylide recyclability. Recent advances employ aqueous-phase Wittig reactions, reducing organic waste and enabling continuous flow synthesis.

Reductive Amination Pathways for Final Product Isolation

Reductive amination converts ketone intermediates into the target amine. For 3,3-dimethyl-1-phenylcyclobutan-1-amine, 3-phenylcyclobutanone is treated with an ammonium source (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 selectively reduces the imine intermediate, yielding the amine without over-reduction.

Alternative protocols utilize hydrogen gas (H₂) with palladium on carbon (Pd/C) under high pressure. This method achieves quantitative conversion but requires stringent temperature control to prevent cyclobutane ring opening.

Table 3: Reductive Amination Conditions Comparison

Reducing AgentCatalystSolventPressure (bar)Yield (%)
NaBH₃CNNoneMethanolAmbient78
H₂Pd/CEthanol3095

Solvent Systems and Catalytic Optimization in Industrial-Scale Synthesis

Industrial production of 3,3-dimethyl-1-phenylcyclobutan-1-amine emphasizes solvent recyclability and catalytic efficiency. Friedel-Crafts alkylation benefits from ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]), which stabilize AlCl₃ and enable catalyst reuse. Similarly, Wittig reactions in supercritical carbon dioxide (scCO₂) enhance ylide solubility and reduce byproduct formation.

Catalyst design is equally critical. Palladium complexes with electron-deficient PHOX ligands, as reported in enantioselective cyclobutanone alkylation, improve stereochemical outcomes for chiral intermediates. These systems achieve enantiomeric excess (ee) values >90% under mild conditions.

Table 4: Industrial-Scale Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
SolventTHF[BMIM][PF₆]
Catalyst Loading5 mol%1.5 mol%
Reaction Time24 h6 h

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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